Cas no 1323705-89-0 (5-(1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole)

5-(1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is a fluorinated sulfonyl-substituted heterocyclic compound featuring an azetidine core linked to a 1,2,4-oxadiazole ring. Its structural design combines a sulfonamide moiety with a rigid azetidine scaffold, enhancing binding selectivity and metabolic stability. The 3-fluorophenyl group contributes to improved lipophilicity and potential bioactivity, while the 3-methyl-1,2,4-oxadiazole ring offers electronic modulation and steric control. This compound is of interest in medicinal chemistry for its potential as a pharmacophore in protease or kinase inhibition, owing to its balanced polarity and conformational constraint. Its synthetic versatility allows further derivatization for structure-activity relationship studies.
5-(1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole structure
1323705-89-0 structure
Product Name:5-(1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole
CAS No:1323705-89-0
MF:C12H12FN3O3S
MW:297.305384635925
CID:6237443
PubChem ID:49744698
Update Time:2025-06-08

5-(1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • CHEMBL4888858
    • 5-[1-(3-fluorobenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole
    • 1323705-89-0
    • AKOS024530427
    • CCG-303384
    • 5-[1-(3-fluorophenyl)sulfonylazetidin-3-yl]-3-methyl-1,2,4-oxadiazole
    • F6064-0038
    • 5-(1-((3-fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole
    • 5-(1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole
    • Inchi: 1S/C12H12FN3O3S/c1-8-14-12(19-15-8)9-6-16(7-9)20(17,18)11-4-2-3-10(13)5-11/h2-5,9H,6-7H2,1H3
    • InChI Key: QQEHBRGJIXPZEM-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C=1)F)(N1CC(C2=NC(C)=NO2)C1)(=O)=O

Computed Properties

  • Exact Mass: 297.05834059g/mol
  • Monoisotopic Mass: 297.05834059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 449
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 84.7Ų

5-(1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6064-0038-1mg
5-[1-(3-fluorobenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole
1323705-89-0 90%+
1mg
$81.0 2023-05-20

5-(1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole Related Literature

Additional information on 5-(1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole

Introduction to Compound with CAS No. 1323705-89-0 and Product Name: 5-(1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole

The compound with the CAS number 1323705-89-0 and the product name 5-(1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse pharmacological properties and potential applications in therapeutic interventions.

At the core of this compound's structure lies a 1,2,4-oxadiazole core, which is a heterocyclic ring system consisting of three nitrogen atoms and two carbon atoms. The presence of this motif imparts unique electronic and steric properties to the molecule, making it a versatile scaffold for drug design. The 3-methyl substituent at the 3-position of the oxadiazole ring further modulates the compound's physicochemical properties, enhancing its solubility and bioavailability.

The nitrogen-rich environment of the oxadiazole ring facilitates hydrogen bonding interactions, which are crucial for binding to biological targets. This characteristic is particularly valuable in the development of small-molecule inhibitors that require precise interactions with protein receptors or enzymes. The (3-fluorophenyl)sulfonyl group attached to the azetidinyl moiety introduces additional functionalization opportunities. Fluoro-substituted aromatic rings are well-known for their ability to enhance metabolic stability and binding affinity, making them a preferred choice in modern drug discovery.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy. Molecular docking studies suggest that this compound can interact with various biological targets, including kinases and other enzyme systems. These interactions are mediated by the combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. The fluorine atom in the (3-fluorophenyl)sulfonyl group plays a critical role in these interactions by participating in weak but essential π-stacking interactions with aromatic residues in protein binding pockets.

In vitro studies have demonstrated that derivatives of this class exhibit promising activity against several disease-related targets. For instance, modifications to the azetidinyl ring have shown efficacy in inhibiting specific kinases implicated in cancer progression. The sulfonyl group serves as a key pharmacophore, enhancing both potency and selectivity. Additionally, the methyl substituent at the 3-position of the oxadiazole ring contributes to optimal spatial orientation within binding pockets, improving overall binding affinity.

The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The construction of the 1,2,4-oxadiazole core is achieved through cyclocondensation reactions between appropriate precursors under controlled conditions. Subsequent functionalization steps introduce the (3-fluorophenyl)sulfonyl group and other substituents with high regioselectivity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.

The pharmacological profile of this compound has been extensively evaluated through high-throughput screening (HTS) campaigns and targeted assays. Initial results indicate that it exhibits significant inhibitory activity against certain enzyme systems relevant to inflammatory diseases and neurological disorders. The dual functionality provided by the oxadiazole and sulfonyl groups allows for simultaneous interaction with multiple binding sites on biological targets, leading to enhanced therapeutic effects.

One particularly intriguing aspect of this compound is its potential for modulating central nervous system (CNS) pathways. The combination of structural features such as the fluorinated aromatic ring and the nitrogen-rich heterocycle suggests that it may interact with neurotransmitter receptors or ion channels. Preliminary data from animal models indicate that derivatives of this class exhibit anxiolytic-like effects without significant side effects at therapeutic doses.

The development of novel drug candidates relies heavily on understanding structure-activity relationships (SAR). Computational modeling has been instrumental in predicting how structural modifications will impact biological activity. By analyzing data from analogs with varying substituents, researchers can identify key pharmacophoric elements and optimize lead compounds for clinical development.

The regulatory landscape for new chemical entities requires rigorous evaluation to ensure safety and efficacy before human testing can commence. Preclinical studies involving cell-based assays and animal models are essential steps in assessing potential therapeutic benefits while minimizing risks associated with novel compounds.

The role of fluorine chemistry in medicinal drug development cannot be overstated. Fluoro-substituted compounds often exhibit improved pharmacokinetic profiles due to enhanced lipophilicity and metabolic stability. The fluorine atom in this molecule contributes to its favorable properties by influencing both electronic distribution within aromatic systems and interactions with biological targets.

Future directions for research on this compound include exploring its potential as an antiviral agent or anti-inflammatory therapeutic agent further refining its chemical structure based on computational predictions from machine learning models trained on large datasets containing known bioactive molecules.

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